L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine
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Overview
Description
L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine is a peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using coupling reagents like HBTU or DIC.
Deprotection: Removal of protecting groups from amino acids to allow for subsequent coupling.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reactions: Typically involve the use of specific enzymes or chemical reagents to replace amino acids.
Major Products: The major products of these reactions include modified peptides with altered functional groups or sequences, which can impact their biological activity and stability.
Scientific Research Applications
L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
- **L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride .
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Properties
CAS No. |
183788-42-3 |
---|---|
Molecular Formula |
C31H51N11O12 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H51N11O12/c1-14(2)8-20(27(49)36-11-24(47)42-25(15(3)44)30(52)39-19(31(53)54)5-7-23(34)46)40-29(51)21(12-43)41-28(50)18(4-6-22(33)45)38-26(48)17(32)9-16-10-35-13-37-16/h10,13-15,17-21,25,43-44H,4-9,11-12,32H2,1-3H3,(H2,33,45)(H2,34,46)(H,35,37)(H,36,49)(H,38,48)(H,39,52)(H,40,51)(H,41,50)(H,42,47)(H,53,54)/t15-,17+,18+,19+,20+,21+,25+/m1/s1 |
InChI Key |
QHTSQEMIPQTCJL-CVDKRSOWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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